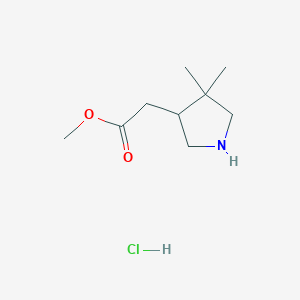
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preparation and Reactivity Studies
Research on compounds with structural similarities to "Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride" often involves detailed studies on their preparation, structure, and reactivity. For instance, studies have focused on the preparation and reactivity of complex organic compounds, showcasing methodologies that could potentially apply to synthesizing and understanding the reactivity of "this compound" (A. S. Koch et al., 1990) [https://consensus.app/papers/preparation-reactivity-methyl-koch/68a256822efb59fc8be8bdfd6f8ae1b5/?utm_source=chatgpt].
Catalytic Applications
Compounds containing pyrrolidinyl or similar structures are explored for their catalytic applications in chemical reactions. For example, pyrrolidinopyridines have been assessed in palladium-catalyzed allylic substitutions, highlighting the impact of ligand structure on the reaction outcome (R. Stranne & C. Moberg, 2001) [https://consensus.app/papers/pyrrolidinopyridines-palladium‐catalyzed-allylic-stranne/3970d749848d53b3a7f5caaba7c30189/?utm_source=chatgpt].
Advanced Organic Synthesis
Research includes the synthesis of labeled compounds for pharmacological studies, demonstrating the compound's use in developing potent calcium antagonists and exploring their pharmacokinetics (Arima Hideki et al., 1988) [https://consensus.app/papers/synthesis-2hlabeled-3s1benzyl3pyrrolidinyl-methyl-hideki/59a8bf78f213501e92ae06fdc1e1573c/?utm_source=chatgpt].
Novel Esterification Techniques
The development of novel esterification techniques using pyrrolidinyl catalysts for producing organic esters showcases the compound's utility in facilitating complex organic synthesis processes (S. Sano et al., 2006) [https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt].
Mechanistic Insights and Catalysis
Research on related compounds also delves into detailed mechanistic insights and catalysis, such as the use of pyridine hydrochloride derivatives as recyclable catalysts for acylating inert alcohols, illustrating the diverse applications in organic synthesis and catalysis (Zhihui Liu et al., 2014) [https://consensus.app/papers/4nndimethylaminopyridine-hydrochloride-catalyst-liu/219915949f2f52bb9291ff2cfd0eec4d/?utm_source=chatgpt].
Propriétés
IUPAC Name |
methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-7(9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJLDCHZKXKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2840193.png)

![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)


![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)



![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)

